molecular formula C17H28ClNO B3115715 Deshydroxy Venlafaxine HCl

Deshydroxy Venlafaxine HCl

Cat. No.: B3115715
M. Wt: 297.9 g/mol
InChI Key: RCZPVMYHARNMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deshydroxy Venlafaxine HCl, also known as O-desmethylvenlafaxine, is a derivative of Venlafaxine, a well-known antidepressant. It belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is primarily used in the treatment of major depressive disorders. This compound is the active metabolite of Venlafaxine and has similar pharmacological properties .

Mechanism of Action

Target of Action

Deshydroxy Venlafaxine HCl, also known as O-desmethylvenlafaxine (ODV), is the major active metabolite of Venlafaxine . Its primary targets are the serotonin and norepinephrine transporters (SERT & NAT) . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, key neurotransmitters involved in mood regulation .

Mode of Action

ODV works by blocking the reuptake of serotonin and norepinephrine . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood . It’s worth noting that ODV has a 10-fold higher affinity for the reuptake of serotonin over norepinephrine .

Biochemical Pathways

ODV affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and modulates mood . Additionally, ODV is primarily metabolized by conjugation, mediated by UDP Glucuronosyltransferase (UGT) isoforms, and to a minor extent, through oxidative metabolism by CYP3A4 .

Pharmacokinetics

The pharmacokinetics of ODV involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, it undergoes significant first-pass metabolism in the intestine and liver . The clearance of ODV is influenced by factors such as morbidity and concomitant medication . Genetic factors also contribute to the variability in its pharmacokinetics .

Result of Action

The molecular and cellular effects of ODV’s action involve enhanced signaling of serotonin and norepinephrine, leading to improved mood . This is achieved by blocking the reuptake of these neurotransmitters, increasing their concentration in the synaptic cleft .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ODV. For instance, the presence of oxidants, sulfate, and chloride ions can accelerate the degradation of venlafaxine, reducing its half-life . Additionally, humic acid can decelerate degradation during ultraviolet irradiation but accelerate it during electrochemical oxidation . It’s also worth noting that venlafaxine and its metabolites, including ODV, can exert an adverse influence on living organisms through their migration and transformation in various forms of adsorption, photolysis, hydrolysis, and biodegradation in the environment .

Biochemical Analysis

Biochemical Properties

Deshydroxy Venlafaxine Hydrochloride is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The compound is usually categorized as a serotonin-nor epinephrine reuptake inhibitor (SNRI) but it has been referred to as a serotonin-norepinephrine–dopamine reuptake inhibitor .

Cellular Effects

Deshydroxy Venlafaxine Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Deshydroxy Venlafaxine Hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It weakly inhibits the reuptake of dopamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Deshydroxy Venlafaxine HCl involves the selective demethylation of Venlafaxine. This process typically uses acidic or basic conditions to remove the methyl group from the methoxy position on the aromatic ring. The reaction can be carried out using reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr) in acetic acid .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for high yield and purity. The process involves large-scale demethylation reactions followed by purification steps such as crystallization or chromatography to isolate the desired product. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Deshydroxy Venlafaxine HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Deshydroxy Venlafaxine HCl has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Venlafaxine and its metabolites.

    Biology: Studied for its effects on neurotransmitter systems and its potential role in neuroprotection.

    Medicine: Investigated for its efficacy in treating depression and other mood disorders. It is also used in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.

    Industry: Employed in the development of sustained-release formulations and other drug delivery systems

Properties

IUPAC Name

2-cyclohexyl-2-(4-methoxyphenyl)-N,N-dimethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-18(2)13-17(14-7-5-4-6-8-14)15-9-11-16(19-3)12-10-15;/h9-12,14,17H,4-8,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZPVMYHARNMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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